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molecular formula C9H11BrN2O4 B062563 Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 163213-29-4

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No. B062563
M. Wt: 291.1 g/mol
InChI Key: UOIHKXZPZGPUMY-UHFFFAOYSA-N
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Patent
US05821241

Procedure details

A solution of this ester (5.0 g, 27.2 mmol) in 150 ml of anhydrous acetonitrile was treated with K2CO3 (5.2 g, 40.0 mmol) and 1,2-dibromoethane (25.0 ml, 291 mmol). The resulting mixture was heated to reflux under argon. After 25 min the reaction suspension was cooled, filtered and the filtrate evaporated to dryness at reduced pressure and placed on a high vacuum line for 12 h. The resulting white solid was recrystalized from hexane to give 3-2 as a white solid.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]([C:10]([O:12][CH3:13])=[O:11])=[N:2]1.C([O-])([O-])=O.[K+].[K+].[Br:20][CH2:21][CH2:22]Br>C(#N)C>[Br:20][CH2:21][CH2:22][N:1]1[C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]([C:10]([O:12][CH3:13])=[O:11])=[N:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1N=C(C=C1C(=O)OC)C(=O)OC
Name
Quantity
5.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon
TEMPERATURE
Type
TEMPERATURE
Details
After 25 min the reaction suspension was cooled
Duration
25 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness at reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting white solid was recrystalized from hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrCCN1N=C(C=C1C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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